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molecular formula C6H3BrN2S B8655249 2-Bromo-6-isothiocyanatopyridine

2-Bromo-6-isothiocyanatopyridine

Cat. No. B8655249
M. Wt: 215.07 g/mol
InChI Key: VSOBZMWGTWAHSR-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 6-bromopyridin-2-amine (253 mg, 1.46 mmol), chloroform (2 mL), sodium bicarbonate (850 mg, 10.12 mmol) and water (3 mL) was assembled, and to this was added a solution of thiophosgene (190 mg, 1.65 mmol) in chloroform (1 mL). The reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was transferred to a separatory funnel and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered and the solvent evaporated to give a yellow solid. The solid was purified by column chromatography (5% ethyl acetate/hexanes) to afford 2-bromo-6-isothiocyanatopyridine (281 mg, 1.31 mmol, 89% yield) as a white solid. 1H NMR (500 MHz, CDCl3) δ ppm 7.50-7.62 (m, 1 H), 7.34-7.43 (m, 1 H), 6.91-7.11 (m, 1H). MS (LC/MS) R.T.=1.92; [M+H]+=216.86.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].O.[C:15](Cl)(Cl)=[S:16]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([N:8]=[C:15]=[S:16])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)N
Name
Quantity
850 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography (5% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.31 mmol
AMOUNT: MASS 281 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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